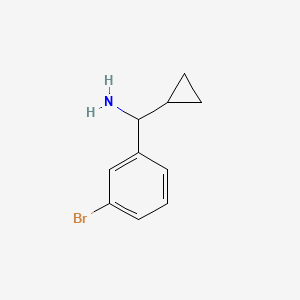
4-氟-1H-吲哚-2-羧酸
概述
描述
4-Fluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
科学研究应用
4-Fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
作用机制
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to interact with their targets, leading to changes that result in their biological activities . For instance, some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
4-Fluoro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Fluoro-1H-indole-2-carboxylic acid, have been shown to inhibit the activity of certain enzymes such as HIV-1 integrase, which is essential for the replication of the HIV virus . Additionally, this compound can bind to multiple receptors, enhancing its potential as a therapeutic agent . The interactions between 4-Fluoro-1H-indole-2-carboxylic acid and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the binding complexes.
Cellular Effects
4-Fluoro-1H-indole-2-carboxylic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 4-Fluoro-1H-indole-2-carboxylic acid, have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell proliferation, differentiation, and survival . Furthermore, 4-Fluoro-1H-indole-2-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-1H-indole-2-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 4-Fluoro-1H-indole-2-carboxylic acid can bind to the active site of enzymes, such as HIV-1 integrase, and inhibit their activity by blocking the substrate binding or catalytic process . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors and other signaling molecules, leading to downstream effects on gene expression and cellular function . The changes in gene expression induced by 4-Fluoro-1H-indole-2-carboxylic acid are mediated through its interaction with transcription factors and other regulatory proteins, which modulate the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-1H-indole-2-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . The degradation products of 4-Fluoro-1H-indole-2-carboxylic acid may have different biological activities, which can influence the overall effects observed in in vitro or in vivo studies . Long-term exposure to this compound has been reported to cause changes in cellular function, including alterations in cell proliferation, differentiation, and survival .
Dosage Effects in Animal Models
The effects of 4-Fluoro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antiviral and anticancer activities, without causing significant toxicity . At high doses, 4-Fluoro-1H-indole-2-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed in these studies, indicating that there is a specific dosage range within which the compound is effective and safe . Beyond this range, the risk of toxicity increases significantly, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-Fluoro-1H-indole-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which catalyze the oxidation of 4-Fluoro-1H-indole-2-carboxylic acid, and transferases, which facilitate its conjugation with other molecules . The metabolic flux and levels of metabolites can be affected by the presence of 4-Fluoro-1H-indole-2-carboxylic acid, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 4-Fluoro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 4-Fluoro-1H-indole-2-carboxylic acid can bind to various proteins, which facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Fluoro-1H-indole-2-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Fluoro-1H-indole-2-carboxylic acid may be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it can be directed to the mitochondria, where it affects cellular metabolism and energy production . The subcellular localization of 4-Fluoro-1H-indole-2-carboxylic acid is essential for its biological activity and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indole-2-carboxylic acid typically involves the fluorination of indole-2-carboxylic acid. One common method is the use of N-fluoropyridinium triflates as fluorinating agents. The reaction is carried out in dichloromethane, yielding the desired fluorinated product .
Industrial Production Methods: Industrial production of 4-Fluoro-1H-indole-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like manganese dioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized indole compounds .
相似化合物的比较
Indole-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoroindole-2-carboxylic acid: Fluorine atom at the 5-position, leading to variations in biological activity.
4-Chloro-1H-indole-2-carboxylic acid: Chlorine atom instead of fluorine, affecting its chemical behavior and applications.
Uniqueness: 4-Fluoro-1H-indole-2-carboxylic acid is unique due to the presence of the fluorine atom at the 4-position, which significantly influences its chemical and biological properties. This fluorination enhances its stability, reactivity, and potential as a therapeutic agent compared to its non-fluorinated counterparts .
属性
IUPAC Name |
4-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWWCYDFHITBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398674 | |
| Record name | 4-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-68-8 | |
| Record name | 4-Fluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
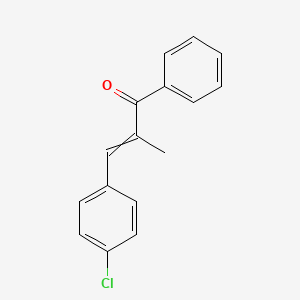

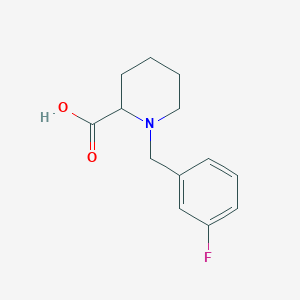
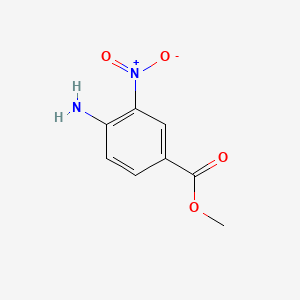


![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
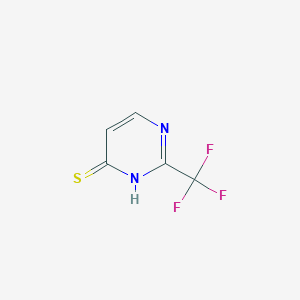
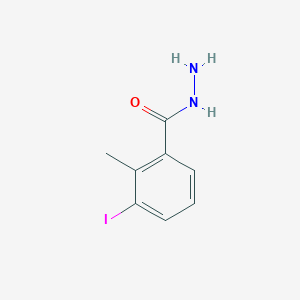
![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)
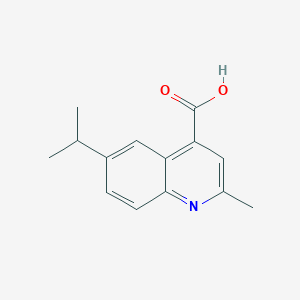
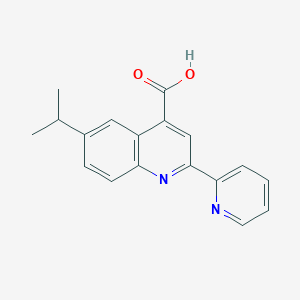
![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)
